molecular formula C7H12O3 B14719699 Ethenyl 3-ethoxypropanoate CAS No. 14198-95-9

Ethenyl 3-ethoxypropanoate

Cat. No.: B14719699
CAS No.: 14198-95-9
M. Wt: 144.17 g/mol
InChI Key: ZUVQWYGIXNSGIV-UHFFFAOYSA-N
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Description

Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl 3-ethoxypropanoate can be synthesized through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate typically ranges from 3:1 to 100:1. An anion exchange resin is often used as the catalyst, which accounts for 0.1% to 20% of the weight of ethyl acrylate . The reaction is carried out in a tubular reactor under mild conditions, which minimizes side reactions and allows for the recycling and regeneration of the catalyst.

Industrial Production Methods: In industrial settings, the production of ethyl 3-ethoxypropanoate involves continuous processes that simplify the separation and purification steps. The reaction mixture is passed through a fixed-bed reactor, where the catalyst is fixed. The reaction temperature is controlled at around 28 ± 2 degrees Celsius, and the product is collected through rectification to achieve a purity of 99% .

Chemical Reactions Analysis

Types of Reactions: Ethenyl 3-ethoxypropanoate, being an ester, undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-ethoxypropanoic acid and ethanol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: 3-ethoxypropanoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 3-ethoxypropanol.

Scientific Research Applications

Ethenyl 3-ethoxypropanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its solvency properties.

Comparison with Similar Compounds

    Ethyl acetate: Another ester used as a solvent with a similar molecular structure but different solvency properties.

    Propyl acetate: Similar in structure but with a longer carbon chain, affecting its boiling point and solvency.

    Butyl acetate: Used in similar applications but has a higher boiling point and different solvency characteristics.

Uniqueness: Ethenyl 3-ethoxypropanoate is unique due to its specific balance of solvency, boiling point, and reactivity. Its ability to dissolve a wide range of compounds while maintaining a relatively low boiling point makes it particularly valuable in industrial applications.

Properties

CAS No.

14198-95-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethenyl 3-ethoxypropanoate

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3

InChI Key

ZUVQWYGIXNSGIV-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)OC=C

Origin of Product

United States

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